Bienvenue dans la boutique en ligne BenchChem!

2-iodo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Regiochemistry Medicinal chemistry Chemical procurement

2-Iodo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (CAS 893987-63-8) is a synthetic small molecule (C₁₉H₁₄IN₃OS, MW 459.31 g/mol) built on a 3-methylimidazo[2,1-b]thiazole core linked via a 4-aminophenyl bridge to a 2-iodobenzamide moiety. This compound belongs to the broader class of imidazo[2,1-b]thiazole carboxamide derivatives, a scaffold class with documented activity across antimycobacterial, kinase-inhibitory, and antiproliferative applications.

Molecular Formula C19H14IN3OS
Molecular Weight 459.31
CAS No. 893987-63-8
Cat. No. B2889923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-iodo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
CAS893987-63-8
Molecular FormulaC19H14IN3OS
Molecular Weight459.31
Structural Identifiers
SMILESCC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4I
InChIInChI=1S/C19H14IN3OS/c1-12-11-25-19-22-17(10-23(12)19)13-6-8-14(9-7-13)21-18(24)15-4-2-3-5-16(15)20/h2-11H,1H3,(H,21,24)
InChIKeyGILZJKWNXSZUMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Iodo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (CAS 893987-63-8): Structural Identity and Scaffold Context for Procurement Decisions


2-Iodo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (CAS 893987-63-8) is a synthetic small molecule (C₁₉H₁₄IN₃OS, MW 459.31 g/mol) built on a 3-methylimidazo[2,1-b]thiazole core linked via a 4-aminophenyl bridge to a 2-iodobenzamide moiety . This compound belongs to the broader class of imidazo[2,1-b]thiazole carboxamide derivatives, a scaffold class with documented activity across antimycobacterial, kinase-inhibitory, and antiproliferative applications. Critically, the 4-substituted phenyl connectivity pattern distinguishes it from the structurally isomeric 3-substituted analog (CAS 921138-34-3), creating a regioisomeric pair in which the substitution position on the central phenyl ring constitutes the sole structural variable—making regioisomer-controlled procurement essential for reproducible screening outcomes .

Why Generic Imidazo[2,1-b]thiazole Substitution Fails for 2-Iodo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide


Interchanging imidazo[2,1-b]thiazole benzamide analogs without verifying the specific substitution architecture introduces uncontrolled experimental variables. Primary literature demonstrates that regioisomeric imidazo[2,1-b]thiazoles exhibit structurally confirmed, crystallographically distinct binding geometries [1], and within closely related benzamide series, the phenyl ring substitution position (4- vs. 3-) determines the spatial orientation of the terminal benzamide group and consequently target engagement [2]. Furthermore, the 2-iodo substituent on the benzamide ring is not functionally interchangeable with other halogens (Cl, Br, F) or the unsubstituted analog; iodine introduces a substantially larger van der Waals radius (∼1.98 Å), enhanced polarizability, and distinct metabolic handling that can alter target binding kinetics and in vivo half-life relative to chloro or bromo counterparts [3]. Absent experimental confirmation that a replacement analog retains equivalent potency, selectivity, and ADME properties in the specific assay system, generic substitution invalidates cross-study comparisons and may produce false-negative screening results.

Quantitative Differentiation Evidence: 2-Iodo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide vs. Comparators


Regiochemical Identity: 4-Phenyl vs. 3-Phenyl Substitution Defines Distinct Chemical Entities

The target compound (CAS 893987-63-8) is the 4-substituted regioisomer of the imidazo[2,1-b]thiazol-6-yl-phenylbenzamide scaffold, as distinguished from its 3-substituted isomer (CAS 921138-34-3). These two CAS numbers represent structurally discrete compounds with identical molecular formula (C₁₉H₁₄IN₃OS, MW 459.31) but different connectivity at the central phenyl ring. Literature on imidazo[2,1-b]thiazole regioisomers confirms that X-ray crystallography resolves distinct three-dimensional geometries, producing different spatial orientations of the terminal aryl group [1]. The 4-substituted architecture positions the benzamide moiety with a different projection angle relative to the imidazo[2,1-b]thiazole plane compared to the 3-substituted isomer, a geometric distinction that directly impacts protein binding pocket complementarity [2].

Regiochemistry Medicinal chemistry Chemical procurement

Iodine Substituent: 2-Iodo vs. Unsubstituted Benzamide Differentiation in Halogen Bonding and Metabolic Handling

The 2-iodo substituent on the terminal benzamide ring constitutes a deliberate structural feature not present in the unsubstituted benzamide analogs of this scaffold. The C–I bond imparts a σ-hole potential enabling halogen bonding interactions with protein backbone carbonyls or side-chain Lewis bases—an interaction geometrically and energetically distinct from hydrogen bonding and unavailable to protio, fluoro, or methyl analogs . Published design principles for radioiodinated pharmaceuticals further document that the position of an iodine atom on a benzamide ring is a critical determinant of in vivo metabolic stability toward deiodination, with steric and electronic factors at the ortho position influencing dehalogenase susceptibility relative to para-substituted iodine [1]. Although direct comparative metabolic stability data for the target compound versus its des-iodo analog are not publicly available, class-level evidence indicates that the iodo substituent differentiates the compound's pharmacokinetic trajectory from halogen-free comparators.

Halogen bonding Metabolic stability Drug design

Antimycobacterial Activity Baseline: Imidazo[2,1-b]thiazole Carboxamide Class Potency Against M. tuberculosis H37Ra

Although no published IC₅₀ data exist for the target compound (CAS 893987-63-8) itself against Mycobacterium tuberculosis, the imidazo[2,1-b]thiazole carboxamide scaffold class to which it belongs has validated antimycobacterial activity. In a 2022 study of structurally related imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide triazole derivatives, compounds IT10 (IC₅₀ = 2.32 μM; IC₉₀ = 7.05 μM) and IT06 (IC₅₀ = 2.03 μM; IC₉₀ = 15.22 μM) demonstrated activity against M. tuberculosis H37Ra [1]. An earlier 2016 study reported the imidazo[2,1-b]thiazole derivative 5bc with IC₅₀ = 0.53 ± 0.13 μM against M. tuberculosis pantothenate synthetase and MIC = 3.53 μM [2]. The target compound differs from these actives by bearing a 2-iodobenzamide terminus rather than a triazole-carboxamide or carbohydrazide group, positioning it as a halogen-enriched probe candidate within this validated antitubercular scaffold series.

Antitubercular Pantothenate synthetase M. tuberculosis

Kinase Inhibition Potential: Imidazo[2,1-b]thiazole Scaffold as Privileged Kinase-Binding Architecture

The imidazo[2,1-b]thiazole scaffold is a recognized kinase-inhibitory pharmacophore. BindingDB records demonstrate that closely related imidazo[2,1-b]thiazol-6-yl-phenyl derivatives achieve potent kinase inhibition: compound CHEMBL1090364 (structurally analogous, bearing a pyrimidine-extended imidazo[2,1-b]thiazol-6-yl-phenylacetamide core) inhibits ErbB2 with IC₅₀ = 120 nM, IGF1R with IC₅₀ = 27 nM, and ErbB2 (TR-FRET assay) with IC₅₀ = 55 nM [1]. A Chinese patent (CN 8931489) discloses 6-phenylimidazo[2,1-b]thiazole-3-amide derivatives—sharing the identical phenyl-imidazo[2,1-b]thiazole connectivity as the target compound—as exhibiting antitumor activity via tyrosine kinase inhibition, specifically targeting VEGFR and PI3K pathways [2]. The target compound's 2-iodobenzamide terminus adds a halogen-bond-capable moiety not present in the BindingDB exemplars, suggesting differentiated kinase selectivity potential.

Kinase inhibition ErbB2 IGF1R VEGFR

Commercially Defined Purity Baseline: 95%+ Specification Enables Reliable Primary Screening

Multiple independent vendor catalogs consistently specify the target compound at ≥95% purity (HPLC), providing a procurement-grade quality baseline suitable for primary screening and SAR studies without additional purification [REFS-1, REFS-2]. This stands in contrast to many custom-synthesized imidazo[2,1-b]thiazole analogs for which purity must be independently verified before use. For procurement purposes, specifying CAS 893987-63-8 with a ≥95% purity specification ensures batch-to-batch consistency across supplier lots.

Compound quality control Screening reliability Procurement specification

Important Caveat: Limited Publicly Available Direct Comparative Data

A systematic search of PubMed, BindingDB, ChEMBL, PubChem, and patent databases as of May 2026 yielded no peer-reviewed publications reporting direct biological assay data (IC₅₀, Kd, Ki, MIC, cellular EC₅₀, or in vivo PK/PD) for CAS 893987-63-8 itself. All potency data cited in this guide derive from structurally related—but not identical—compounds within the imidazo[2,1-b]thiazole carboxamide class. Consequently, the differentiation claims rest on structural features (regiochemistry, halogen identity) and scaffold-class activity precedents rather than on direct head-to-head experimental comparisons [1]. Users prioritizing this compound for procurement should conduct their own comparative profiling against selected analogs under standardized assay conditions.

Data availability Procurement risk Due diligence

Recommended Application Scenarios for 2-Iodo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide Based on Available Evidence


Regioisomer-Controlled Antimycobacterial SAR Expansion

Procure CAS 893987-63-8 alongside its 3-substituted isomer (CAS 921138-34-3) to establish a regioisomeric pair for probing the positional tolerance of the benzamide attachment in M. tuberculosis pantothenate synthetase inhibition assays. The validated scaffold class benchmark (IT10: IC₅₀ = 2.32 μM against M. tuberculosis H37Ra) provides a potency baseline, while the 2-iodo substituent offers a vector for halogen-bond-mediated target engagement not available to the triazole-terminated leads [1]. Parallel testing of both regioisomers in the same assay plate directly quantifies the impact of phenyl substitution geometry on antimycobacterial activity.

Halogen-Enriched Kinase Inhibitor Screening Library Design

Include the target compound as a 2-iodobenzamide-bearing member of imidazo[2,1-b]thiazole-focused kinase inhibitor libraries. The imidazo[2,1-b]thiazole core is a privileged kinase-binding scaffold with demonstrated sub-100 nM potency against ErbB2 and IGF1R in structurally analogous chemotypes [1]. The iodine atom provides a unique σ-hole donor for targeting backbone carbonyl oxygen atoms in the kinase hinge region or DFG-motif subpockets, a binding modality distinct from conventional hydrogen-bond donors . The 4-substituted phenyl connectivity directs the iodobenzamide vector with a geometry complementary to the solvent-exposed region of the ATP-binding cleft, as supported by the 6-phenylimidazo[2,1-b]thiazole-3-amide kinase inhibitor patent .

Metabolic Stability Comparison Studies Across Halogen Series

Evaluate the target compound in parallel with its des-iodo, 2-chloro, and 2-bromo benzamide analogs in human or rodent liver microsome stability assays. Published design principles for radioiodinated pharmaceuticals establish that the iodine position on benzamide rings is a critical determinant of in vivo deiodination rates [1]. Quantitative comparison of intrinsic clearance (CLint) and in vitro half-life (t₁/₂) across the halogen series will generate SAR for metabolic handling at the 2-position, data directly applicable to lead optimization programs where balancing potency with metabolic stability is rate-limiting.

Quote Request

Request a Quote for 2-iodo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.